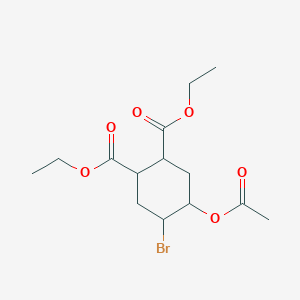
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and two ester groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate typically involves multiple steps. One common method starts with the bromination of cyclohexane derivatives, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The compound can be reduced to remove the bromine atom or convert the ester groups to alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted cyclohexane derivatives.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products include alcohols and de-brominated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The bromine atom can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has similar ester and bromine functionalities but differs in the core structure, leading to different chemical properties and applications.
Diethyl 4-(acetyloxy)-cyclohexane-1,2-dicarboxylate:
Uniqueness
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate is unique due to the presence of both acetyloxy and bromine groups on the cyclohexane ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Número CAS |
63028-39-7 |
|---|---|
Fórmula molecular |
C14H21BrO6 |
Peso molecular |
365.22 g/mol |
Nombre IUPAC |
diethyl 4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H21BrO6/c1-4-19-13(17)9-6-11(15)12(21-8(3)16)7-10(9)14(18)20-5-2/h9-12H,4-7H2,1-3H3 |
Clave InChI |
GAPDXBMDQYYTKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C(CC1C(=O)OCC)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


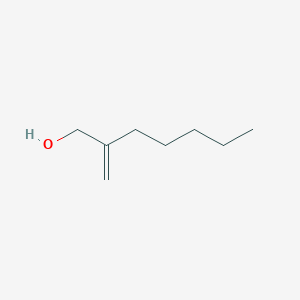
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
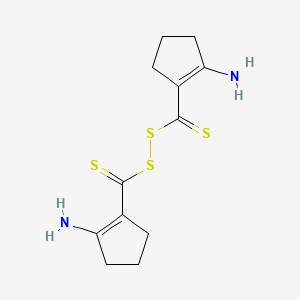
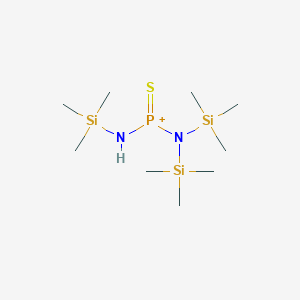

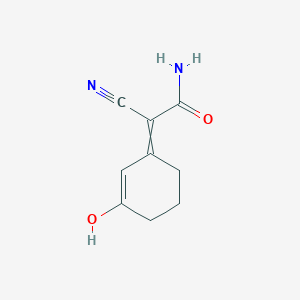
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
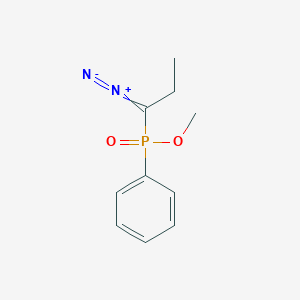
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

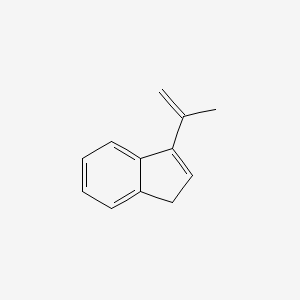
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
